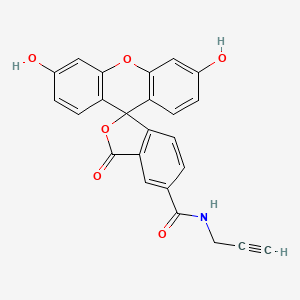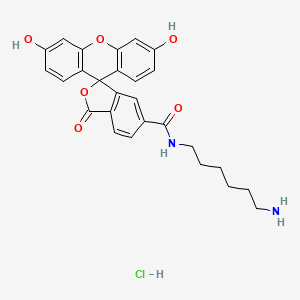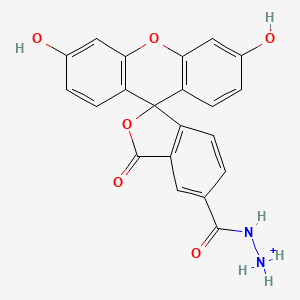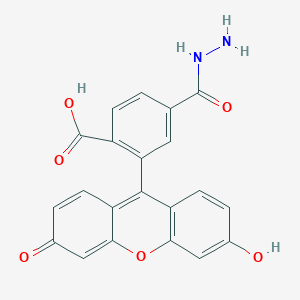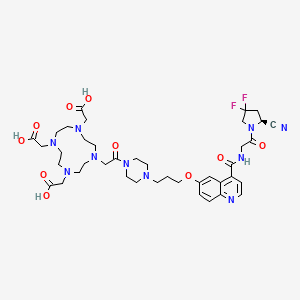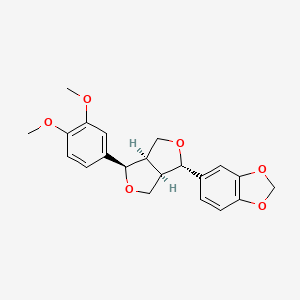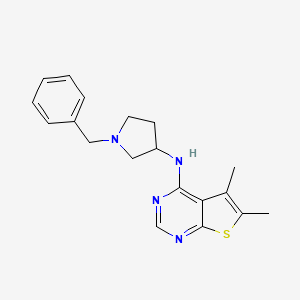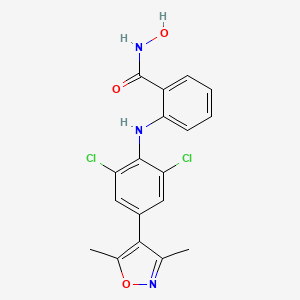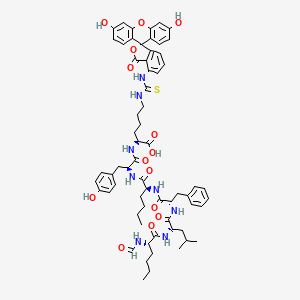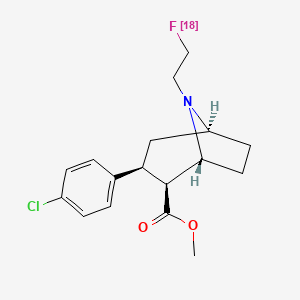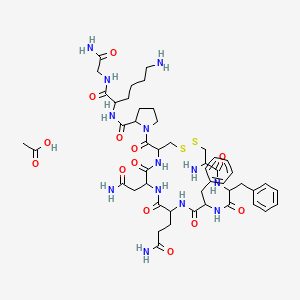
Fmoc-Lys (biotin-PEG4)-OH
Descripción general
Descripción
Fmoc-Lys (biotin-PEG4)-OH is a compound that combines several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine amino acid, a biotin moiety, and a polyethylene glycol (PEG) linker. This compound is widely used in peptide synthesis, bioconjugation, and molecular biology due to its unique properties that facilitate the attachment of biotin to peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys (biotin-PEG4)-OH typically involves multiple steps, starting with the protection of the lysine amino group with the Fmoc group. The biotin moiety is then attached to the lysine side chain through a PEG4 linker. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of amide bonds. The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems. Quality control measures, including mass spectrometry and HPLC, are employed to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Lys (biotin-PEG4)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling: Formation of amide bonds with other amino acids or peptides using coupling reagents.
Biotinylation: Attachment of the biotin moiety to proteins or other molecules through the PEG4 linker.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DIC and HOBt in DMF or dichloromethane (DCM).
Biotinylation: Biotin-N-hydroxysuccinimide (NHS) ester in DMF or aqueous buffer.
Major Products Formed
Deprotected Lysine: Lysine with the Fmoc group removed.
Peptide Conjugates: Peptides or proteins with biotin attached through the PEG4 linker.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-Lys (biotin-PEG4)-OH is used in solid-phase peptide synthesis to introduce biotinylated lysine residues into peptides. This allows for the subsequent attachment of peptides to streptavidin-coated surfaces or beads for various assays and experiments.
Biology
In molecular biology, this compound is used to label proteins with biotin, enabling their detection and purification using streptavidin-based methods. It is also employed in the study of protein-protein interactions and the identification of binding partners.
Medicine
In medical research, biotinylated peptides and proteins are used in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISAs), to detect specific biomolecules. The biotin-streptavidin interaction is also utilized in drug delivery systems to target specific cells or tissues.
Industry
In the biotechnology industry, this compound is used in the production of biotinylated antibodies and other bioconjugates for research and diagnostic applications.
Mecanismo De Acción
The primary mechanism of action of Fmoc-Lys (biotin-PEG4)-OH involves the biotin-streptavidin interaction. Biotin has a high affinity for streptavidin, allowing for the strong and specific binding of biotinylated molecules to streptavidin-coated surfaces. This interaction is utilized in various applications, including the immobilization of biotinylated molecules for detection, purification, and targeting purposes.
Comparación Con Compuestos Similares
Similar Compounds
Biotin-PEG4-Hydrazide: A compound that combines biotin with a PEG4 linker and a hydrazide group, used for bioconjugation and labeling.
Fmoc-Lys (biotin)-OH: Similar to Fmoc-Lys (biotin-PEG4)-OH but without the PEG4 linker, resulting in a shorter and less flexible biotinylation reagent.
Uniqueness
This compound is unique due to the presence of the PEG4 linker, which provides flexibility and reduces steric hindrance in bioconjugation reactions. This makes it particularly useful for labeling large proteins or complex biomolecules where spatial constraints are a concern.
Propiedades
IUPAC Name |
6-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H59N5O11S/c48-37(15-6-5-14-36-39-35(28-59-36)45-41(52)47-39)44-18-20-55-22-24-57-26-25-56-23-21-54-19-16-38(49)43-17-8-7-13-34(40(50)51)46-42(53)58-27-33-31-11-3-1-9-29(31)30-10-2-4-12-32(30)33/h1-4,9-12,33-36,39H,5-8,13-28H2,(H,43,49)(H,44,48)(H,46,53)(H,50,51)(H2,45,47,52)/t34?,35-,36-,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYHBAKBBQCIDX-OITDVHEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59N5O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


